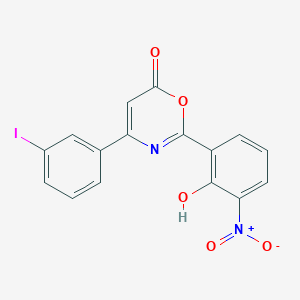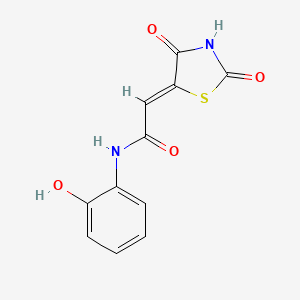![molecular formula C14H11ClIN3O3S2 B3713566 Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3713566.png)
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a benzoyl group, and halogen substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where the thiazole ring reacts with 2-chloro-5-iodobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Carbamothioylation: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Halogen substituents on the benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate has several applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a probe or inhibitor.
Mecanismo De Acción
The mechanism of action of this compound depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring and halogen substituents can enhance binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 2-[(2-chloro-5-iodobenzoyl)amino]benzoate
Uniqueness
Methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both a thiazole ring and a carbamothioyl group, which are not commonly found together in similar compounds
Propiedades
IUPAC Name |
methyl 2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClIN3O3S2/c1-6-10(12(21)22-2)24-14(17-6)19-13(23)18-11(20)8-5-7(16)3-4-9(8)15/h3-5H,1-2H3,(H2,17,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKMAIXSSVJDHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClIN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(anilinocarbonyl)amino]-6-methyl-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B3713484.png)

![N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]benzamide](/img/structure/B3713492.png)

![(5Z)-1-benzyl-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3713502.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B3713503.png)
![N-[(2-chlorophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B3713509.png)
![ethyl 4-({[(2E)-3-(4-chlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B3713523.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B3713539.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide](/img/structure/B3713552.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-iodobenzamide](/img/structure/B3713558.png)
![(2E)-N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3713563.png)


